molecular formula C8H13F3N2O2 B11719633 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate

Cat. No.: B11719633
M. Wt: 226.20 g/mol
InChI Key: JZATUROTZMONFE-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[33]heptane 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Uniqueness

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.20 g/mol

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.C2HF3O2/c1-8-4-6(5-8)2-7-3-6;3-2(4,5)1(6)7/h7H,2-5H2,1H3;(H,6,7)

InChI Key

JZATUROTZMONFE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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